![molecular formula C12H13NO2 B2401320 [5-(5-Amino-2-metilfenil)furan-2-il]metanol CAS No. 874592-19-5](/img/structure/B2401320.png)
[5-(5-Amino-2-metilfenil)furan-2-il]metanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(5-Amino-2-methylphenyl)furan-2-yl]methanol: is an organic compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol . This compound features a furan ring substituted with a methanol group and an amino-methylphenyl group, making it a versatile molecule in various chemical and biological applications.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential as a biochemical probe in proteomics research.
- Studied for its interactions with biological macromolecules .
Medicine:
- Explored for its potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.
- Used in drug discovery and development processes .
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and resins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [5-(5-Amino-2-methylphenyl)furan-2-yl]methanol typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: The amino and methyl groups are introduced through substitution reactions, often using reagents like methyl iodide and ammonia.
Methanol Group Addition: The methanol group is added via a hydroxymethylation reaction, typically using formaldehyde and a reducing agent.
Industrial Production Methods: Industrial production of [5-(5-Amino-2-methylphenyl)furan-2-yl]methanol involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and pH during the reactions .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methanol group is oxidized to a carboxylic acid.
Reduction: Reduction reactions can convert the amino group to an amine or the furan ring to a tetrahydrofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as alkyl halides and nucleophiles like sodium azide are employed.
Major Products:
Oxidation: Formation of [5-(5-Carboxy-2-methylphenyl)furan-2-yl]methanol.
Reduction: Formation of [5-(5-Amino-2-methylphenyl)tetrahydrofuran-2-yl]methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of [5-(5-Amino-2-methylphenyl)furan-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
[5-(5-Amino-2-methylphenyl)furan-2-yl]methanol: is similar to compounds like [5-(5-Amino-2-methylphenyl)furan-2-yl]ethanol and [5-(5-Amino-2-methylphenyl)furan-2-yl]propane.
Uniqueness:
- The presence of the methanol group in [5-(5-Amino-2-methylphenyl)furan-2-yl]methanol provides unique reactivity and properties compared to its ethanol and propane analogs.
- The specific substitution pattern on the furan ring and the amino-methylphenyl group confer distinct chemical and biological activities .
Propiedades
IUPAC Name |
[5-(5-amino-2-methylphenyl)furan-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8-2-3-9(13)6-11(8)12-5-4-10(7-14)15-12/h2-6,14H,7,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKRLPWHLBGVCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C2=CC=C(O2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
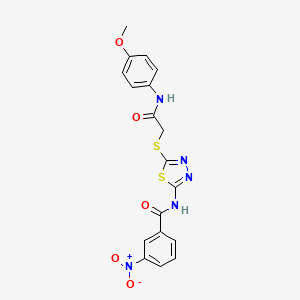
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-1-phenylmethanesulfonamide](/img/structure/B2401242.png)

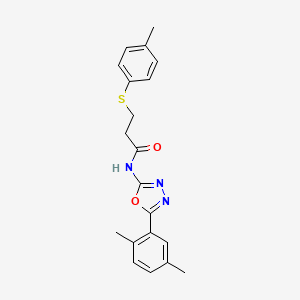
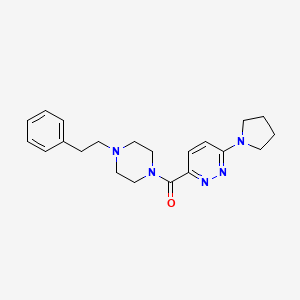
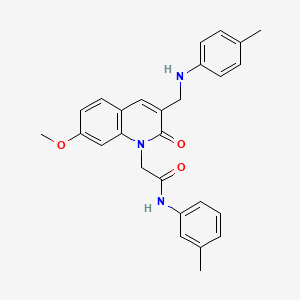
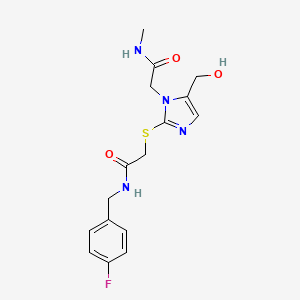
![5-Nitro-6-[3-(trifluoromethyl)phenoxy]pyrimidin-4-amine](/img/structure/B2401252.png)
![4-(piperidine-1-sulfonyl)-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide](/img/structure/B2401254.png)
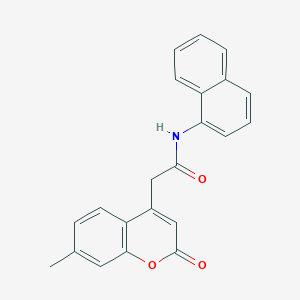
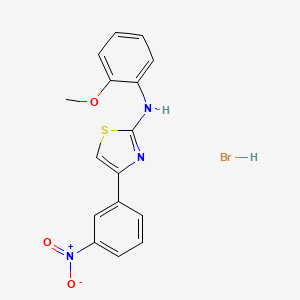
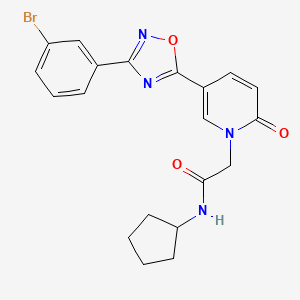
![Ethyl 2-[2-[2-(2-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2401259.png)

